N-(2,6-dichloro-4-sulfamoylphenyl)propanamide
Overview
Description
“N-(2,6-dichloro-4-sulfamoylphenyl)propanamide” is a chemical compound with the molecular formula C9H10Cl2N2O3S . It has an average mass of 297.158 Da and a monoisotopic mass of 295.978912 Da . The CAS Number for this compound is 1094361-88-2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanamide group attached to a phenyl ring, which is further substituted with two chlorine atoms, a sulfamoyl group, and an amide group . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.Scientific Research Applications
Overview of Sulfonamide Research
Antiglaucoma and Antitumor Activities
Sulfonamides have been identified for their potential in treating glaucoma and cancer. Novel sulfonamide CAIs have been investigated for their selective antiglaucoma properties, targeting specific isoforms of carbonic anhydrase (CA II) relevant to the condition. Additionally, compounds like apricoxib (a COX2 inhibitor) and pazopanib, a tyrosine kinase inhibitor, have shown significant antitumor activity. These advances suggest sulfonamides' critical role in developing selective treatments for glaucoma and cancer (Carta, Scozzafava, & Supuran, 2012; Carta & Supuran, 2013).
Inhibitors for Various Diseases
Sulfonamide compounds have been explored as inhibitors for a wide range of conditions, including bacterial infections, HIV, cancer, and Alzheimer's disease. Their versatility and broad bioactive spectrum have led to investigations into their use as antiviral HIV protease inhibitors, anticancer agents, and in drugs for neurological diseases. This highlights the ongoing interest in sulfonamides for pharmaceutical development and their potential for new therapeutic applications (Gulcin & Taslimi, 2018).
Environmental and Analytical Applications
Beyond their pharmaceutical applications, sulfonamides have been investigated for environmental and analytical applications. Their utility in detecting and removing contaminants from water demonstrates the broader potential of these compounds beyond direct therapeutic use. This indicates a growing interest in applying sulfonamide chemistry to address environmental challenges and improve analytical methodologies (Vlasova, Sorokin, & Oborina, 2017).
Properties
IUPAC Name |
N-(2,6-dichloro-4-sulfamoylphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S/c1-2-8(14)13-9-6(10)3-5(4-7(9)11)17(12,15)16/h3-4H,2H2,1H3,(H,13,14)(H2,12,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDUAOQNSCTBAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1Cl)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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